AChE Inhibitory Potency: Biotransformation to Nodakenetin Enhances Activity 2.4-Fold
In a biotransformation study using Angelica gigas extract containing both decursin and nodakenin, enzymatic conversion of nodakenin to its aglycone nodakenetin by Bifidobacterium sp. Int57 and porcine esterase resulted in a 2.1-fold increase in nodakenetin content after 7 days [1]. Critically, the IC50 value of the biotransformed extract for AChE inhibition was 2.4-fold lower than that of the non-transformed extract, demonstrating that the aglycone form exhibits substantially enhanced AChE inhibitory activity relative to the parent glucoside [1]. This indicates that nodakenin serves as a glucosylated prodrug whose activity can be potentiated through metabolic deglycosylation.
| Evidence Dimension | AChE inhibitory activity (IC50 fold-change) |
|---|---|
| Target Compound Data | Non-transformed AG extract (containing nodakenin): baseline IC50 |
| Comparator Or Baseline | Biotransformed AG extract (nodakenin converted to nodakenetin, 2.1-fold increase in nodakenetin) |
| Quantified Difference | 2.4-fold lower IC50 (enhanced potency) for biotransformed extract |
| Conditions | AChE inhibition assay; biotransformation by Bifidobacterium sp. Int57 and porcine esterase for 7 days; 88.8% of decursin converted to decursinol |
Why This Matters
This data demonstrates that nodakenin and nodakenetin are not functionally equivalent; researchers studying AChE inhibition should consider metabolic conversion potential when selecting between the glucoside and aglycone forms.
- [1] Kang, H. Y. (2012). Biotransformation of Coumarins in Angelica gigas Nakai Root Extract and Their Inhibitory Effect on Acetylcholinesterase Activity. Master's Thesis, Seoul National University. Nodakenin conversion to nodakenetin showed 2.1-fold increase; biotransformed extract IC50 was 2.4-fold lower. View Source
